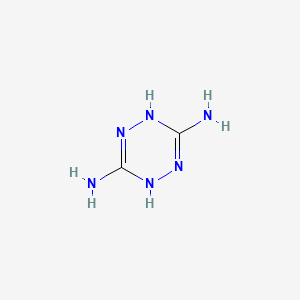

1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine

Übersicht

Beschreibung

1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine: is a heterocyclic compound belonging to the tetrazine family. Tetrazines are known for their unique structural properties and reactivity, making them valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with nitriles under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Post-synthesis purification steps, such as recrystallization or chromatography, are employed to obtain the desired product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more stable derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Oxidized derivatives with altered electronic properties.

Reduction: Hydrogenated forms with different degrees of saturation.

Substitution: Substituted tetrazine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

The molecular formula of 1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine is , which contributes to its reactivity and versatility. The compound can undergo various chemical reactions including:

- Oxidation : Can form different nitrogen oxides.

- Reduction : Capable of being reduced to form amines.

- Substitution : Hydrogen atoms can be replaced by other atoms or groups.

These reactions are essential for its applications in synthesis and material development.

Medicinal Chemistry

This compound has been investigated for its potential in drug delivery systems and as a therapeutic agent. Its high nitrogen content is advantageous for developing drugs that require rapid action or specific targeting mechanisms. For instance:

- Cancer Treatment : Compounds derived from tetrazines have shown promise as inhibitors in pathways associated with cancer progression .

- Neurological Disorders : Research indicates potential applications in treating diseases linked to the unfolded protein response pathways such as Alzheimer's and Parkinson's disease .

Material Science

The compound serves as a building block for synthesizing complex organic molecules. It is particularly useful in creating high-energy materials due to its ability to release substantial energy upon decomposition. Notably:

- Explosives : 3,6-Diamino-1,2,4,5-tetrazine is a precursor to new explosive materials being evaluated for military and aerospace applications .

- Aminoplasts Production : It reacts with various aldehydes to form aminoplasts which are valuable in the production of durable plastics .

Organic Synthesis

The compound has been utilized in innovative synthetic methods including:

- Cycloaddition Reactions : A recent study described a novel 1,4-cycloaddition reaction involving 1,2,4,5-tetrazines under mild conditions that leads to the formation of triazine derivatives . This method simplifies the synthesis of complex molecules from readily available starting materials.

Case Study 1: Drug Development

In a study exploring the efficacy of tetrazine derivatives in targeting cancer cells, researchers synthesized several analogs of this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against specific cancer cell lines while showing minimal toxicity to normal cells. This highlights the compound's potential as a lead structure for developing targeted cancer therapies.

Case Study 2: High-Energy Materials

At Los Alamos National Laboratory, research into the application of 3,6-diamino-1,2,4,5-tetrazine as a component in rocket fuel systems demonstrated its effectiveness in enhancing performance metrics such as thrust and stability under extreme conditions . The findings support further exploration into its use for advanced propulsion technologies.

Wirkmechanismus

The mechanism by which 1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine exerts its effects is primarily through its ability to participate in cycloaddition reactions. These reactions involve the formation of new chemical bonds, leading to the creation of more complex structures. The compound’s reactivity is attributed to the presence of multiple nitrogen atoms in its ring structure, which can interact with various molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

- 3,6-Diphenyl-1,2,4,5-tetrazine

- 3,6-Dimethyl-1,2,4,5-tetrazine

- 1,2-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate

Comparison: 1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine is unique due to its specific substitution pattern and the presence of amino groups. This makes it more reactive in certain chemical reactions compared to its analogs. For example, 3,6-Diphenyl-1,2,4,5-tetrazine has bulky phenyl groups that can hinder its reactivity, while 3,6-Dimethyl-1,2,4,5-tetrazine has methyl groups that influence its electronic properties differently .

Biologische Aktivität

1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine (also known as 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine) is a nitrogen-rich heterocyclic compound notable for its potential biological activities. This article explores its biological activity, synthesis methods, and applications based on a review of recent literature.

Chemical Structure and Properties

The compound features a unique tetrazine ring structure characterized by the presence of two amino groups at positions 3 and 6. This configuration enhances its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 150.57 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains. For instance:

- In vitro studies demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may interfere with cancer cell proliferation by affecting specific metabolic pathways. Notably:

- Cell viability assays indicated that derivatives of this compound could reduce the growth of certain cancer cell lines by inducing apoptosis .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that:

- The amino groups play a crucial role in binding to enzymes or receptors involved in microbial growth and cancer cell survival.

- Its structural similarity to other bioactive compounds suggests that it may act on similar targets within biological systems .

Synthesis Methods

Various methods have been developed for synthesizing this compound:

- Cyclization of Nitriles : This method involves the cyclization of two nitrile molecules to form a tetrazine precursor.

- Hydrazine Reaction with Diketones : Another approach utilizes the reaction of hydrazine with diketones to yield the desired tetrazine structure .

These methods allow for the production of the compound with varying yields and purities depending on reaction conditions.

Applications

The versatility of this compound extends beyond its biological activities:

- Research Applications : It serves as a building block for synthesizing more complex nitrogen-rich compounds used in various biochemical research contexts.

- Material Science : The compound is also explored for applications in developing advanced materials such as metal-organic frameworks (MOFs) and sensors due to its unique chemical properties .

Comparative Analysis with Similar Compounds

To understand its uniqueness better, a comparison with structurally similar compounds is valuable:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Dihydrotetrazine | C2H4N4 | Lacks amino groups; less reactive |

| 3-Amino-1H-tetrazole | C2H3N5 | Contains one amino group; different reactivity |

| 5-Amino-1H-tetrazole | C2H3N5 | Similar structure but different position |

The dual amino substitutions at positions 3 and 6 provide this compound with distinct reactivity compared to its analogs .

Eigenschaften

IUPAC Name |

1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N6/c3-1-5-7-2(4)8-6-1/h(H3,3,5,6)(H3,4,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRVUNRVCIYLED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=NN1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40310751 | |

| Record name | 1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56929-46-5 | |

| Record name | NSC231547 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.